molecular formula C6H14ClNO3S B6185984 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2624119-20-4

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6185984
CAS No.: 2624119-20-4
M. Wt: 215.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is a synthetic organic compound with a unique structure that includes a thiane ring, an aminomethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halomethyl precursor.

    Hydroxylation: The hydroxy group can be introduced through an oxidation reaction using an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiane ring can be reduced to form a more saturated ring structure.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a more saturated thiane ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione
  • 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione sulfate
  • 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione nitrate

Uniqueness

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds.

Properties

CAS No.

2624119-20-4

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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